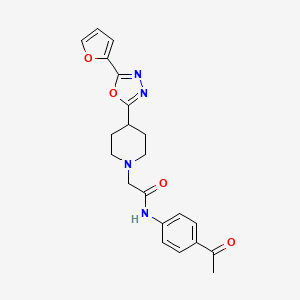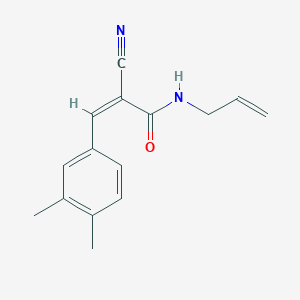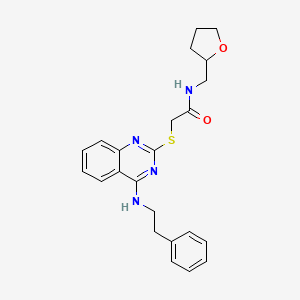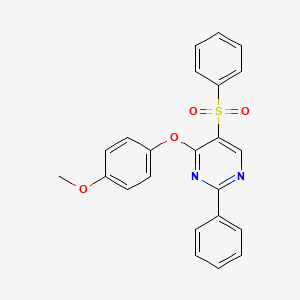![molecular formula C18H19NO3 B2611428 2-[(2-Methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1797196-04-3](/img/structure/B2611428.png)
2-[(2-Methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in literature. For instance, 2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazoles were synthesized by electrochemical oxidation of semicarbazone at a platinum electrode . The electrolysis was carried out in acetonitrile using lithium perchlorate as a supporting electrolyte .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, the compound “( {2- [ (4-Methylphenyl)amino]-2-oxoethyl}thio)acetic acid” has an empirical formula of C11H13NO3S and a molecular weight of 239.29 . The SMILES string for this compound is O=C (CSCC (O)=O)NC (C=C1)=CC=C1C .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazoles were synthesized by electroorganic cyclization of semicarbazone . This reaction did not require oxidizing reagents and could be performed at room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the compound “( {2- [ (4-Methylphenyl)amino]-2-oxoethyl}thio)acetic acid” is a solid .Scientific Research Applications
Synthesis and Chemical Properties
- Organic Synthesis and Catalysis : Research has shown the utility of similar compounds in organic synthesis, particularly in catalysis. For example, palladium-catalyzed α-oxidation of aromatic ketones to prepare a variety of 2-(2-methylphenyl)-2-oxoethyl acetates demonstrates the compound's role in synthesizing complex organic molecules (Chen et al., 2016).
- Ligand Synthesis for Metal Complexes : Compounds with similar structures have been used to synthesize and characterize triorganotin(IV) complexes, showing their potential in developing materials with specific electronic or catalytic properties (Baul et al., 2002).
Medicinal Chemistry Applications
- Drug Synthesis and Optimization : Such compounds have been utilized in synthesizing novel series of derivatives with potential biological activities. For instance, OxymaPure/DIC was used for synthesizing α-ketoamide derivatives, showcasing the compound's relevance in medicinal chemistry and drug design (El‐Faham et al., 2013).
- Anticancer Drug Development : Organotin(IV) complexes derived from amino acid functionalized Schiff bases, including similar structures, have shown significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer drugs (Basu Baul et al., 2009).
Material Science and Catalysis
- Electrochemical Applications : Derivatives of phenylglycine, structurally related to the compound , have enhanced the pseudocapacitance performance of poly orthoaminophenol films, suggesting applications in supercapacitor technology (Kowsari et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[2-(2-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-7-9-15(10-8-13)11-18(21)22-12-17(20)19-16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVESLHIZWZSXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole](/img/structure/B2611345.png)
![6-(Chloromethyl)-3-tetrahydrofuran-2-yl[1,2,4]-triazolo[4,3-a]pyridine hydrochloride](/img/no-structure.png)
![2-(3-Chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenoxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B2611347.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2611348.png)
![2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2611350.png)
![8-(4-fluorophenyl)-2-(3-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2611351.png)


![1-Benzothiophen-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2611356.png)

![4-Chloro-N-[2-(prop-2-enoylamino)ethyl]-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxamide](/img/structure/B2611358.png)

![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2611363.png)
